4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H23ClN4O4S and its molecular weight is 510.99. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Activity Studies
4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives show potential for biological applications. These derivatives were synthesized, characterized, and their crystal structures confirmed via X-ray diffraction. The intermolecular hydrogen bonds observed suggest potential interactions with biological molecules. Additionally, in vitro biological activities, specifically antioxidant and antibacterial activities against Staphylococcus aureus, were performed, indicating the derivatives' potential as bioactive compounds Subbulakshmi N. Karanth et al., 2019.
Photoinduced Molecular Rearrangements
The study of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has led to the synthesis of 1,2,4-thiadiazoles through photo-induced redox reactions. This highlights the potential of 1,2,4-oxadiazoles for developing new synthetic methodologies, emphasizing their role in photochemical transformations and synthetic chemistry N. Vivona et al., 1997.
Anticancer Applications
Pro-apoptotic indapamide derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrate significant anticancer activity, particularly against melanoma cell lines. The compound 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide exhibited notable proapoptotic activity and anticancer activity with IC50 values against melanoma cancer cell line MDA–MB435 Ö. Yılmaz et al., 2015.
Corrosion Inhibition Properties
1,3,4-Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, demonstrating the protective layer formation on the steel surface. This suggests their potential application in industrial processes requiring corrosion prevention P. Ammal et al., 2018.
Anti-tubercular Activity
N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds have shown promising anti-tubercular activity. This highlights the potential of these compounds in the development of new treatments for tuberculosis P. Dighe et al., 2012.
Properties
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4S/c1-17(2)30(16-18-8-4-3-5-9-18)35(32,33)20-14-12-19(13-15-20)23(31)27-25-29-28-24(34-25)21-10-6-7-11-22(21)26/h3-15,17H,16H2,1-2H3,(H,27,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLYNOYMKTRKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.